Bzo-poxizid
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Overview
Description
Bzo-poxizid is classified as a synthetic cannabinoid, a class of designer drugs that mimic the effects of delta-9-tetrahydrocannabinol (THC), the active component in cannabis. Synthetic cannabinoids have been reported to cause psychoactive effects similar to THC and have been associated with adverse events, including deaths . This compound is part of the “OXIZID” generation of synthetic cannabinoids, which emerged as replacements after a synthetic cannabinoid class-wide ban implemented by China in July 2021 .
Preparation Methods
Bzo-poxizid can be synthesized through a series of chemical reactions involving the formation of the core structure and subsequent functionalization. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is synthesized by reacting an appropriate indole derivative with a suitable amine to form an indole-amine intermediate.
Functionalization: The indole-amine intermediate is then functionalized by introducing a pentyl chain and other substituents to form the final compound.
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reactions are typically carried out in controlled environments to ensure safety and consistency.
Chemical Reactions Analysis
Bzo-poxizid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ketone and carboxylate derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Hydrolysis: Amide hydrolysis can break down this compound into its constituent amine and carboxylic acid components
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for hydrolysis. The major products formed from these reactions include hydroxylated, ketone, and carboxylate derivatives .
Scientific Research Applications
Bzo-poxizid has several scientific research applications, including:
Mechanism of Action
Bzo-poxizid exerts its effects by acting as an agonist at cannabinoid receptors, specifically cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). It binds to these receptors and activates them, leading to the modulation of various signaling pathways involved in pain perception, mood regulation, and immune response . The major metabolic pathways of this compound include N-dealkylation, hydroxylation, ketone formation, and oxidative defluorination .
Comparison with Similar Compounds
Bzo-poxizid is part of the OXIZID subclass of synthetic cannabinoids, which includes several closely related analogues:
Bzo-hexoxizid: A potent and selective CB2 agonist with similar psychoactive effects.
5F-Bzo-poxizid: A fluorinated analogue with oxidative defluorination as a major metabolic pathway.
Bzo-chmoxizid: Another analogue with a cyclohexyl methyl group, known for its high potency at both CB1 and CB2 receptors.
Compared to these analogues, this compound is unique in its specific binding affinity and metabolic stability, making it a valuable compound for research and forensic applications .
Properties
CAS No. |
1048973-64-3 |
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Molecular Formula |
C20H21N3O2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2-hydroxy-1-pentylindol-3-yl)iminobenzamide |
InChI |
InChI=1S/C20H21N3O2/c1-2-3-9-14-23-17-13-8-7-12-16(17)18(20(23)25)21-22-19(24)15-10-5-4-6-11-15/h4-8,10-13,25H,2-3,9,14H2,1H3 |
InChI Key |
XPLMQEMEOJHAQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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